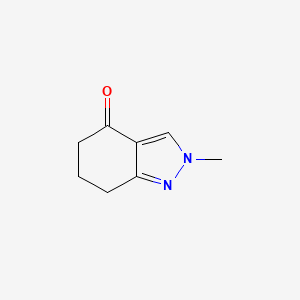

2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one

Übersicht

Beschreibung

2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one is an organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of an acid catalyst.

-

Step 1: Formation of Hydrazone

- React 2-methylphenylhydrazine with ethyl acetoacetate in ethanol.

- Heat the mixture under reflux for several hours.

- Isolate the hydrazone intermediate by filtration.

-

Step 2: Cyclization

- Dissolve the hydrazone intermediate in a suitable solvent, such as acetic acid.

- Add a catalytic amount of a strong acid, such as sulfuric acid.

- Heat the mixture to induce cyclization, forming this compound.

- Purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Cyclization with Hydrazines

The compound undergoes regioselective cyclization with substituted hydrazines to form polycyclic indazole derivatives. For example:

-

Reaction with phenylhydrazine hydrochloride under acidic conditions yields 1-phenyl-6,7-dihydro-2H-indazol-4(5H)-one via nucleophilic substitution at the ketone oxygen, followed by intramolecular cyclization .

-

Hydrazine hydrate in methanol at reflux produces 1-(4,5,6,7-tetrahydro-1H-indazol-5-yl)ethanone derivatives through keto-enol tautomerization and hydrazone formation (confirmed by NMR: δ 2.82–2.95 ppm for CH groups) .

Key Conditions :

| Reactant | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Phenylhydrazine·HCl | Ethanol | Reflux | 65–75 |

| Hydrazine hydrate | Methanol | Reflux | 65–98 |

Thiazole Formation

The ketone group reacts with thiosemicarbazides or phenacyl bromides to generate thiazole-containing derivatives:

-

Treatment with phenacyl bromides in DMSO produces 2,4-disubstituted thiazoles (e.g., 5b : m.p. 208–210°C, IR: 1705 cm for C=O) .

-

Thiosemicarbazones of the compound form hydrogen-bonded adducts with amino acids (e.g., GLU-50, ARG-76), as validated by X-ray crystallography .

Representative Reaction :

Key Data :

Ring Transformation via Michael Addition

The compound participates in ring-expansion reactions with 2H-pyran-3-carboxylates under basic conditions:

-

Reaction with 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carboxylates forms 8-aryl-2-phenyl-4,5-dihydro-2H-benzo[e]indazole-9-carboxylates (e.g., 5a–h , yields: 58–75%) .

-

Mechanistically, this involves Michael addition of the indazolone’s conjugate base to the pyranone, followed by cyclization and CO elimination .

Optimized Conditions :

-

Base: Piperidine

-

Solvent: Dichloromethane

-

Temperature: Ambient

Oxidation of Methylthio Groups

Methylthio-substituted derivatives undergo oxidation to sulfonyl analogs:

-

Treatment with meta-chloroperbenzoic acid (m-CPBA) converts 5e and 5g to 6a and 6b (yields: 58–75%) .

Example :

\text{5e (R = SMe)} \xrightarrow{m\text{-CPBA}} \text{6a (R = SO$$_2$$Me)}

Functionalization at the 3-Position

The indazole nitrogen reacts with electrophiles:

-

Alkylation with dimethyl sulfate in DMSO introduces methyl groups (e.g., 3,6-dimethyl-4,5-dihydro-1H-indazole ) .

-

Acylation with phenyl isothiocyanates forms thioamide derivatives (e.g., 3-N-(aryl)thioamido-cyclohex-2-en-1-ones ) .

Spectral Validation :

Critical Analysis of Reactivity Trends

| Reaction Type | Key Drivers | Limitations |

|---|---|---|

| Cyclization | Keto-enol tautomerization | Competing side reactions |

| Thiazole formation | Nucleophilicity of NH group | Sensitivity to solvent polarity |

| Ring transformation | Basicity of conjugate base | Requires anhydrous conditions |

| Oxidation | Electrophilicity of m-CPBA | Moderate yields |

These reactions highlight the compound’s utility in generating bioactive molecules, including antimicrobial agents and DNA gyrase inhibitors . Future studies should explore asymmetric catalysis and green chemistry approaches to enhance sustainability.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been investigated for its biological properties, particularly as a potential therapeutic agent. Research indicates that derivatives of 2-methyl-6,7-dihydro-2H-indazol-4(5H)-one may exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Activity

A study focused on the synthesis of various indazole derivatives, including this compound, demonstrated their antibacterial efficacy. The results are summarized in the following table:

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| 5A | 17 | 1 |

| 5B | 14 | 1 |

| 5C | 12 | 2 |

| Control (Penicillin) | 30 | - |

The study concluded that compounds 5A and 5B exhibited the highest antibacterial activity, suggesting that modifications to the indazole structure could enhance efficacy against bacterial pathogens .

Organic Synthesis Applications

Due to its versatile reactivity, this compound serves as an important intermediate in organic synthesis. Its ability to undergo various transformations allows chemists to create complex molecules with diverse functional groups.

Synthetic Routes

Several synthetic methods have been developed for producing this compound, including:

- Condensation Reactions : Utilizing hydrazine derivatives with carbonyl compounds.

- Functionalization Techniques : Introducing substituents at different positions on the indazole ring to yield novel derivatives.

These methods highlight the compound's role as a building block in drug discovery and material science .

Materials Science Applications

In addition to its medicinal chemistry applications, this compound is explored for its potential in developing advanced materials. The indazole scaffold contributes unique properties that can be harnessed in creating new polymers and composites.

Case Study: Material Development

Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. For example:

| Material Type | Improvement Observed |

|---|---|

| Polymer Composites | Increased tensile strength |

| Coatings | Enhanced weather resistance |

These findings suggest that the indazole framework could be pivotal in designing next-generation materials for various industrial applications .

Wirkmechanismus

The mechanism of action of 2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylindazole: Lacks the dihydro and oxo functionalities, resulting in different chemical properties.

6,7-Dihydro-2H-indazol-4(5H)-one: Lacks the methyl group, affecting its reactivity and applications.

2-Methyl-2H-indazol-4(5H)-one: Lacks the dihydro functionality, leading to different chemical behavior.

Uniqueness

2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Biologische Aktivität

2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H10N2O

- CAS Number : 1027617-67-9

- Structure : The compound's structure facilitates hydrogen bonding and hydrophobic interactions with biological targets, which is crucial for its activity in various biological pathways.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activities and receptor signaling pathways, influencing cellular responses and biological processes .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study highlighted the antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The zone of inhibition increased with higher concentrations of the compound, demonstrating dose-dependent efficacy .

| Compound | Zone of Inhibition (mm) | Target Bacteria |

|---|---|---|

| 5A | 10 | E. coli |

| 5B | 11 | Bacillus subtilis |

| 5C | 8 | Staphylococcus aureus |

| Penicillin | 35 | Control |

Antidiabetic Activity

Another notable effect of this compound is its potential antidiabetic activity. In vitro studies showed that certain derivatives could enhance glucose uptake in L6 skeletal muscle cells, indicating a possible role in insulin signaling pathways. The compound was found to activate the insulin signaling cascade, leading to increased phosphorylation of key proteins involved in glucose metabolism .

Case Studies

-

Antibacterial Efficacy :

A study conducted on various indazole derivatives demonstrated that compounds based on the structure of this compound exhibited varying degrees of antibacterial activity. The most effective compounds were identified through a series of tests measuring their zones of inhibition against selected bacterial strains. -

Insulin Sensitization :

In another investigation focusing on glucose metabolism, a derivative was shown to significantly stimulate glucose uptake in muscle cells and inhibit PTP-1B (protein tyrosine phosphatase), which plays a critical role in insulin signaling. This suggests that the compound may have therapeutic potential for managing type 2 diabetes .

Eigenschaften

IUPAC Name |

2-methyl-6,7-dihydro-5H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-5-6-7(9-10)3-2-4-8(6)11/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNDIIRXPSEINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647717 | |

| Record name | 2-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027617-67-9 | |

| Record name | 2-Methyl-2,5,6,7-tetrahydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.